Intramolecular H-Bond Network and Enhanced Lipophilicity
The 4-hydroxy substituent forms an intramolecular hydrogen bond with the 2-carboxylic acid, reducing the number of solvent-exposed H-bond donors from two to effectively one. This results in a calculated LogP of 1.84 compared with 1.50 for the more polar 5-hydroxy isomer, translating to a ~2.2-fold increase in calculated membrane permeability . The intramolecular bond also pre-organizes the molecule into a planar conformation that closely mimics the bioactive geometry of 4-hydroxybenzofuran-based 5-lipoxygenase inhibitors [1].
| Evidence Dimension | Lipophilicity (LogP) and effective H-bond donor count |
|---|---|
| Target Compound Data | LogP = 1.84; effective HBD = 1 (intramolecular H-bond) |
| Comparator Or Baseline | 5-hydroxybenzofuran-2-carboxylic acid (estimated LogP ≈ 1.50; effective HBD = 2) |
| Quantified Difference | ΔLogP ≈ 0.34 (2.2× higher permeability coefficient estimated via Hansch model) |
| Conditions | Calculated physicochemical properties (ChemDraw/ACD Labs); no experimental LogP data available for the 5-OH isomer |
Why This Matters
The higher LogP and reduced HBD count of the 4-hydroxy regioisomer predict superior passive permeability and oral absorption, critical for hit-to-lead progression.
- [1] Lau, C. K., et al. (1989). J. Med. Chem., 32(6), 1190–1197. PMID: 2542553. View Source
